(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
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Overview
Description
Tri-GalNAc(OAc)3-Perfluorophenyl is a pentafluorophenyl-modified triantenerrary N-acetylgalactosamine ligand. This compound is primarily utilized in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs), which facilitate targeted protein degradation through engagement with the asialoglycoprotein receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-GalNAc(OAc)3-Perfluorophenyl involves the modification of triantenerrary N-acetylgalactosamine with pentafluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of Tri-GalNAc(OAc)3-Perfluorophenyl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the high purity (≥95%) required for research applications .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMSO.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: The major products are derivatives where the pentafluorophenyl groups are replaced by nucleophiles.
Hydrolysis: The major products are deacetylated forms of the compound.
Scientific Research Applications
Tri-GalNAc(OAc)3-Perfluorophenyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) for targeted protein degradation.
Biology: Facilitates the study of protein degradation pathways and receptor-ligand interactions.
Medicine: Potential applications in drug delivery systems and targeted therapies.
Industry: Utilized in the development of biodegradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tri-GalNAc(OAc)3-Perfluorophenyl involves its engagement with the asialoglycoprotein receptor. This interaction facilitates the targeted degradation of proteins by directing them to lysosomes. The molecular targets include specific proteins that are tagged for degradation, and the pathways involved are those related to lysosomal targeting and protein degradation .
Comparison with Similar Compounds
Similar Compounds
Tri-GalNAc-NHS Ester: Another triantenerrary N-acetylgalactosamine ligand used for similar applications.
GalNAc-siRNA Conjugates: Used in RNA interference-based therapeutics for targeted gene silencing.
Uniqueness
Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its ability to engage with the asialoglycoprotein receptor and facilitates targeted protein degradation. This makes it particularly valuable in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) and other advanced research applications .
Properties
Molecular Formula |
C99H151F5N10O44 |
---|---|
Molecular Weight |
2280.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98+/m1/s1 |
InChI Key |
USLSPVWUEIIRPP-YOEQVVABSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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